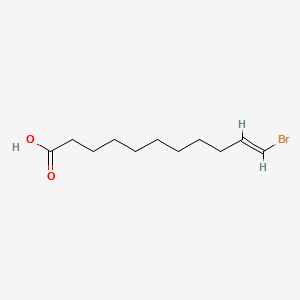
11-Bromo-10-undecenoic acid
Descripción general
Descripción
11-Bromo-10-undecenoic acid is a derivative of undecylenic acid, which is a monounsaturated fatty acid . It is used as an antimicrobial agent and reacts with the hydroxyl group on the bacteria cell wall, leading to membrane damage and leakage of cellular contents .
Synthesis Analysis
A series of novel 10-Undecenoic acid-based triazole derivatives were designed and synthesized in a study . 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles .Molecular Structure Analysis
The molecular formula of 11-Bromo-10-undecenoic acid is C11H19BrO2 . Its average mass is 263.171 Da and its monoisotopic mass is 262.056824 Da .Chemical Reactions Analysis
In the synthesis of 10-Undecenoic acid-based triazole derivatives, 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester . This ester was then reacted with different aryl azides to obtain the novel triazoles .Physical And Chemical Properties Analysis
The molecular weight of 11-Bromo-10-undecenoic acid is 263.17 g/mol . It has a boiling point of 308.60 °C and a flash point of 140.40 °C .Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Fatty Acids and Derivatives : 11-Bromo-10-undecenoic acid serves as an intermediate in the synthesis of various fatty acids and derivatives. Zakharkin and Pryanishnikov (1982) utilized it for synthesizing 15-hydroxypentadecanoic acid, highlighting its role in elongating carbon chains in fatty acids (Zakharkin & Pryanishnikov, 1982).
Organic Compound Synthesis : It is used in the efficient derivation of organic compounds like (R)-Patulolide A, as demonstrated by Sharma et al. (1996). Their work shows its application in complex organic syntheses involving multiple steps and chemical transformations (Sharma, Sankaranarayanan, & Chattopadhyay, 1996).
Chemical Process Improvement
- Improved Synthesis Methods : Narasimhan, Mohan, and Palani (1991) explored its use in improving the synthesis of terminal and internal alkynes from 10-Undecenoic Acid. This indicates its role in enhancing and refining chemical synthesis processes (Narasimhan, Mohan, & Palani, 1991).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(E)-11-bromoundec-10-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRZUJZXSTZDBZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC=CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCC(=O)O)CCC/C=C/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromo-10-undecenoic acid | |
CAS RN |
100399-51-7 | |
| Record name | 10-Undecenoic acid, 11-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100399517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



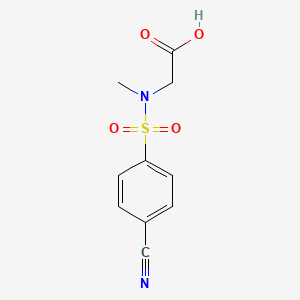
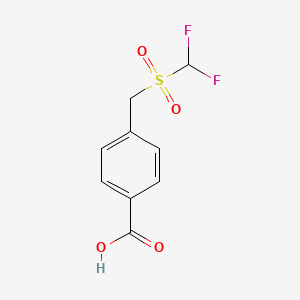
![5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B3362545.png)
![4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3362550.png)
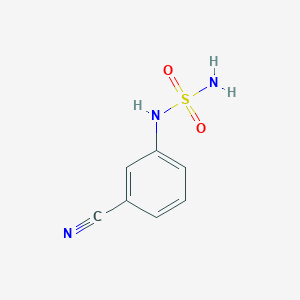
![1-Chloro-3-(chloromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3362558.png)
![5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3362563.png)
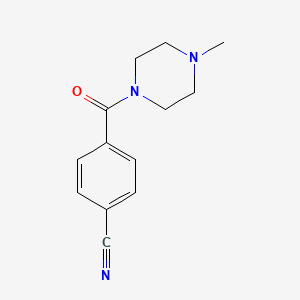
![3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B3362567.png)
![1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B3362586.png)
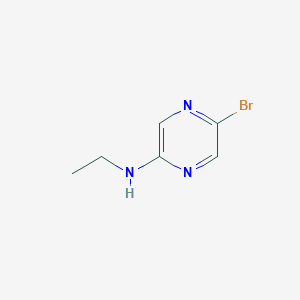
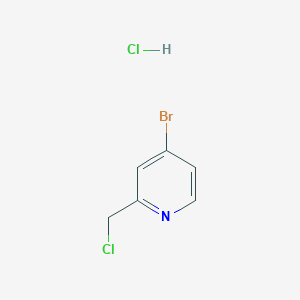
![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3362610.png)
